molecular formula C23H23N3O4S B7685940 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B7685940
M. Wt: 437.5 g/mol
InChI Key: HOCILRAOHFJZSO-LFVJCYFKSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonyl(benzyl)amine. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide include other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-30-21-12-8-11-20(15-21)16-24-25-23(27)18-26(17-19-9-4-2-5-10-19)31(28,29)22-13-6-3-7-14-22/h2-16H,17-18H2,1H3,(H,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCILRAOHFJZSO-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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